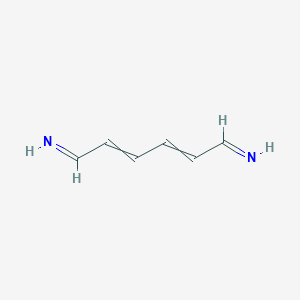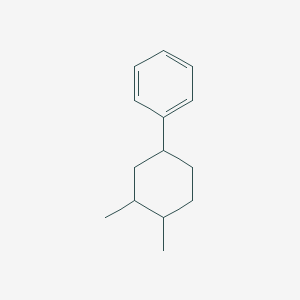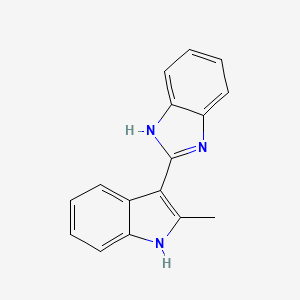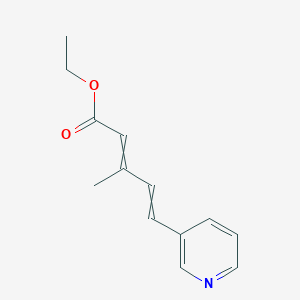
2,6-Bis(2-methoxy-5-methylphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-methoxy-5-methylphenyl)phenol is an organic compound characterized by its unique structure, which includes two methoxy and two methyl groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxy-5-methylphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxy-5-methylphenol.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxy-5-methylphenol with a suitable halogenating agent, such as bromine, under controlled conditions to introduce halogen atoms at specific positions.
Coupling Reaction: The halogenated intermediate undergoes a coupling reaction with another molecule of 2-methoxy-5-methylphenol in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis(2-methoxy-5-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
科学的研究の応用
2,6-Bis(2-methoxy-5-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable physical and chemical properties.
作用機序
The mechanism by which 2,6-Bis(2-methoxy-5-methylphenyl)phenol exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: It may modulate cell signaling pathways, influencing cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-Methoxy-5-methylphenol: A simpler phenolic compound with similar functional groups but lacking the additional phenol ring.
2,6-Dimethoxyphenol: Another phenolic compound with two methoxy groups but different substitution patterns.
Uniqueness
2,6-Bis(2-methoxy-5-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for multiple points of interaction in chemical reactions, making it a versatile compound in various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in different scientific and industrial fields.
特性
CAS番号 |
141340-73-0 |
|---|---|
分子式 |
C22H22O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
2,6-bis(2-methoxy-5-methylphenyl)phenol |
InChI |
InChI=1S/C22H22O3/c1-14-8-10-20(24-3)18(12-14)16-6-5-7-17(22(16)23)19-13-15(2)9-11-21(19)25-4/h5-13,23H,1-4H3 |
InChIキー |
SBJPTMYFTWRTII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C3=C(C=CC(=C3)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)

![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)






silane](/img/structure/B14271067.png)
